molecular formula C13H10N6O B1412600 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide CAS No. 1992028-94-0

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide

Cat. No.: B1412600
CAS No.: 1992028-94-0
M. Wt: 266.26 g/mol
InChI Key: ZQPFRXHDFAWVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide is a heterocyclic compound that features a pyridine ring, a triazole ring, and a picolinamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Picolinamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Catalysis: It serves as a ligand in catalytic systems for various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)-1H-1,2,4-triazole: Lacks the picolinamide moiety.

    4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)benzoic acid: Contains a benzoic acid group instead of picolinamide.

    4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)aniline: Contains an aniline group instead of picolinamide.

Uniqueness

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide is unique due to the presence of the picolinamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature also allows for greater versatility in chemical modifications and functionalization.

Properties

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c14-11(20)10-7-9(3-6-16-10)13-17-12(18-19-13)8-1-4-15-5-2-8/h1-7H,(H2,14,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPFRXHDFAWVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide
Reactant of Route 2
Reactant of Route 2
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide
Reactant of Route 3
Reactant of Route 3
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide
Reactant of Route 4
Reactant of Route 4
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide
Reactant of Route 5
Reactant of Route 5
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide
Reactant of Route 6
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.